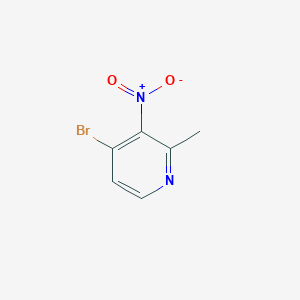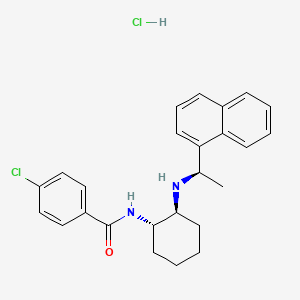
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Vue d'ensemble
Description
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mécanisme D'action
Target of Action
The compound, also known as Vandetanib , primarily targets the Src family kinases . These kinases play a crucial role in cellular proliferation, survival, and differentiation.
Mode of Action
Vandetanib acts as an inhibitor of the Src family kinases . By binding to these kinases, it prevents their activation and subsequent downstream signaling. This results in the inhibition of cellular processes that are critical for tumor growth and progression.
Analyse Biochimique
Biochemical Properties
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit tyrosine kinases, particularly the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These interactions inhibit the phosphorylation of tyrosine residues, which is essential for the activation of these receptors. By blocking these pathways, this compound can effectively reduce angiogenesis and tumor growth .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation. This compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding sites of tyrosine kinases. This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, thereby inhibiting downstream signaling cascades. The compound also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but its activity can diminish over time due to metabolic degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hepatotoxicity, and cardiotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve oxidation and demethylation, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The compound tends to accumulate in tissues with high vascularization, such as tumors, due to its affinity for VEGFR and EGFR .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with membrane-bound receptors and signaling proteins, while in the nucleus, it can bind to nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within different cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 6th position is usually done using methanol in the presence of a catalyst.
Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using 1-methylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone aldehydes or acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinazolin-4(3H)-one: Lacks the piperidine moiety but shares the quinazolinone core.
7-((1-Methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one: Lacks the methoxy group but has the piperidine moiety.
Uniqueness
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one is unique due to the presence of both the methoxy group and the piperidine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVISOHOJNTGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453601 | |
| Record name | 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-69-7 | |
| Record name | 6-Methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264208-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)









![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)
